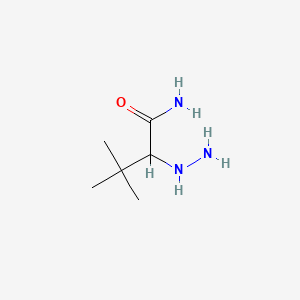

Butanamide, 2-hydrazino-3,3-dimethyl-

Description

2-Hydrazino-3,3-dimethylbutanamide is a substituted butanamide derivative characterized by a hydrazino (-NH-NH₂) group at position 2 and two methyl groups at position 3 of the butanamide backbone. The hydrazino group confers reactivity for condensation reactions, enabling the formation of hydrazone derivatives, which are often explored for biological activity .

Properties

CAS No. |

94128-19-5 |

|---|---|

Molecular Formula |

C6H15N3O |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

2-hydrazinyl-3,3-dimethylbutanamide |

InChI |

InChI=1S/C6H15N3O/c1-6(2,3)4(9-8)5(7)10/h4,9H,8H2,1-3H3,(H2,7,10) |

InChI Key |

CNZCQWXTSOLWOM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C(=O)N)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 2-hydrazino-3,3-dimethyl- typically involves the reaction of 3,3-dimethylbutanoyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Butanamide, 2-hydrazino-3,3-dimethyl- undergoes various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of azo compounds.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

Butanamide, 2-hydrazino-3,3-dimethyl- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanamide, 2-hydrazino-3,3-dimethyl- involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Key Structural Features:

- Core structure : Butanamide (C₄H₉CONH₂) modified at positions 2 and 2.

- Functional groups: Hydrazino (-NH-NH₂) at position 2, dimethyl (-CH(CH₃)₂) at position 3.

- Molecular formula : C₆H₁₃N₃O (calculated based on butanamide backbone modifications).

3,3-Dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]butanamide

- Structure : Features a 3,3-dimethylbutanamide core with an N-aryl substituent (piperidinylcarbonylphenyl group).

- Synthesis : Likely synthesized via condensation of 3,3-dimethylbutanamide with substituted benzaldehydes or acyl chlorides.

N,N-Dibutyl-3,3-dimethylbutanamide (DBDMBA)

- Structure: N,N-dibutyl groups replace the hydrazino and primary amide hydrogens.

- Application : Used in supercritical fluid extraction (SFE) of uranium and thorium. Branched-chain amides like DBDMBA exhibit superior metal ion selectivity compared to linear analogs due to steric effects .

3-Oxo-N-(thiazol-2-yl)butanamide

- Structure : Contains a 3-oxo group and a thiazole ring at the amide nitrogen.

- Synthesis : Intermediate for PDE5 inhibitors; synthesized via cyclization or condensation reactions.

- Activity : Demonstrates 100% inhibition of PDE5, comparable to sildenafil, suggesting utility in treating erectile dysfunction .

Physicochemical Properties

A comparative analysis of molecular weights, solubility, and functional group effects:

Key Observations :

- The hydrazino group in 2-hydrazino-3,3-dimethylbutanamide increases polarity compared to N-alkylated analogs like DBDMBA.

- Thiazole and piperidinylcarbonyl substituents enhance biological targeting (e.g., enzyme inhibition) but reduce solubility in aqueous media .

Antiviral Activity

- 3,3-Dimethyl-N-[4-(piperidinylcarbonyl)phenyl]butanamide: Exhibits strong binding to SARS-CoV-2 NSP15, a viral endoribonuclease, with docking scores comparable to known inhibitors .

- 2-Hydrazino-3,3-dimethylbutanamide: Hydrazino derivatives are often precursors for hydrazones, which have documented antimicrobial and antitumor activities.

Metal Ion Extraction

- DBDMBA : Branched-chain amides show higher extraction efficiency for thorium (90%) compared to linear-chain analogs like DBOA (uranium preference) .

Enzyme Inhibition

- 3-Oxo-N-(thiazol-2-yl)butanamide : Mimics sildenafil in PDE5 inhibition, with shape and electrostatic similarity driving target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.